molecular formula C3H3D6N B1144195 TRIMETHYL-D6-AMINE (DIMETHYL-D6) CAS No. 16585-35-6

TRIMETHYL-D6-AMINE (DIMETHYL-D6)

Cat. No.: B1144195
CAS No.: 16585-35-6
M. Wt: 65.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRIMETHYL-D6-AMINE (DIMETHYL-D6) is a deuterated chemical reagent featuring six deuterium atoms. Deuterated compounds like this are primarily utilized in research as stable isotopically labeled analogs and internal standards. A key application in modern biochemical research involves the use of such labeled amines to study metabolic pathways and transport mechanisms. For instance, deuterated forms of methylated amines are critical tools in metabolic tracing studies, enabling researchers to investigate mitochondrial uptake and the biosynthesis of important metabolites like carnitine . This makes them valuable for probing compartmentalized metabolism and understanding the function of specific solute carrier proteins in models of human disease . The compound serves as an essential building block in synthetic organic chemistry and is for Research Use Only.

Properties

CAS No.

16585-35-6

Molecular Formula

C3H3D6N

Molecular Weight

65.15

Origin of Product

United States

Synthetic Methodologies for Deuterated Amines

Isotopic Synthesis Routes for Trimethyl-d6-amine (Dimethyl-d6)

The preparation of Trimethyl-d6-amine, where the two methyl groups attached to the nitrogen bear three deuterium (B1214612) atoms each, involves specific isotopic labeling techniques. These methods are designed to ensure high levels of deuterium incorporation at the desired positions.

A primary strategy for the synthesis of deuterated amines involves the use of methylation reagents where the methyl group is enriched with deuterium. nih.gov The development of a variety of such reagents has been crucial for the synthesis of compounds like Trimethyl-d6-amine.

Historically, deuterated methyl iodide (CD₃I) has been a common reagent for introducing a trideuteromethyl group. nih.gov However, its high reactivity can sometimes lead to the formation of a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts, making purification challenging. researchgate.net To overcome these limitations, other deuterated methylation reagents have been developed and utilized.

Deuterated methanol (B129727) (CD₃OD) is an inexpensive and less toxic alternative that can serve as a direct trideuteromethylation reagent or as a precursor for other reagents like CD₃I. nih.gov Another notable reagent is deuterated methyl tosylate (TsOCD₃), which has been successfully employed in the synthesis of deuterated methylamine (B109427) and dimethylamine (B145610) from Boc-protected benzylamine (B48309) with good yields and straightforward purification. researchgate.net The in-situ generation of deuterated trimethylsulfoxonium (B8643921) iodide from deuterated dimethyl sulfoxide (B87167) ([D₆]DMSO) has also been reported as a cost-effective and non-toxic option for trideuteromethylation. nih.gov

The choice of reagent often depends on the specific substrate and the desired reaction conditions. The table below summarizes some key deuterated methylation reagents and their applications.

Deuterated Methylation ReagentPrecursor(s)Key Features
Methyl-d3 Iodide (CD₃I)CD₃ODHighly reactive, potential for over-methylation. nih.govresearchgate.net
Methanol-d4 (CD₃OD)Commercially availableInexpensive, lower toxicity, high atomic efficiency. nih.gov
Methyl-d3 Tosylate (TsOCD₃)CD₃ODUsed for high-yield synthesis of deuterated amines. researchgate.net
Trimethylsulfoxonium-d9 Iodide[D₆]DMSO, TMSOIInexpensive, non-toxic, in-situ generation. nih.gov
Potassium Trideuteromethyltrifluoroborate (CD₃BF₃K)-Used in metal-catalyzed C-H trideuteromethylation. nih.gov

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.com This process can be adapted for deuterium incorporation by using deuterated reagents at different stages of the reaction.

One approach involves the reaction of an amine with a deuterated carbonyl compound, followed by reduction of the resulting iminium ion. For the synthesis of Trimethyl-d6-amine, this could conceptually involve the reaction of dimethylamine with deuterated formaldehyde (B43269) (CD₂O) in the presence of a reducing agent. However, the availability and cost of deuterated formaldehyde can be a limiting factor. researchgate.net

A more common strategy is the use of a deuterated reducing agent to reduce the imine or iminium ion intermediate. Sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaBD₃CN) can be used to introduce deuterium atoms alpha to the nitrogen. masterorganicchemistry.com For instance, the reductive amination of formaldehyde with dimethylamine using a deuterated hydride source would lead to the formation of Trimethyl-d3-amine. To obtain Trimethyl-d6-amine, one would need to start with deuterated dimethylamine (Dimethyl-d6-amine) and react it with formaldehyde in the presence of a protic reducing agent, or use a deuterated source for both the carbonyl and the hydride.

Recent advancements have focused on developing more efficient and selective catalytic systems for reductive deutero-amination. A bio-inspired calcium-hexafluoroisopropanol (HFIP) mediated reductive deutero-amination of α-oxo-carbonyl compounds using a d2-Hantzsch ester as the deuterium source has been reported to achieve high deuteration efficiency. nih.gov Another strategy involves tandem reductive amination-deuteration sequences over multifunctional catalysts, such as phosphorus-doped carbon-supported iron catalysts, which demonstrate high reactivity and regioselectivity for a wide range of deuterated amines. nih.gov

A classical synthesis of trimethylamine (B31210) involves the reaction of ammonium chloride with paraformaldehyde. orgsyn.org A deuterated version of this reaction, using deuterated paraformaldehyde and potentially a deuterated ammonium salt, could provide a route to Trimethyl-d6-amine.

While Trimethyl-d6-amine is an achiral molecule, the principles of stereoselective and regioselective deuteration are fundamental to the synthesis of more complex deuterated amines and are relevant to the control of deuterium placement in the precursors to Trimethyl-d6-amine. nih.govacs.org

Regioselectivity is of paramount importance in the synthesis of Trimethyl-d6-amine to ensure that the deuterium atoms are exclusively located on the methyl groups. Many modern synthetic methods offer high levels of regioselectivity. For example, metal-free methods involving the treatment of ynamides with triflic acid and a deuterated triethylsilane have been shown to be highly regioselective, with deuterium being incorporated specifically at the α or β position relative to the nitrogen atom. nih.govrsc.org

Organophotocatalytic methods have also emerged for the direct and regioselective α-deuteration of primary amines using D₂O as the deuterium source. nih.gov These methods often operate under mild conditions and exhibit high chemoselectivity, leaving other parts of the molecule untouched. Ruthenium-catalyzed hydrogen isotope exchange offers another powerful tool for the regioselective deuteration of C(sp³)–H bonds directed by a nearby functional group. acs.org

The following table highlights different strategies and their selectivity in deuterating amines.

MethodDeuterium SourceSelectivity
Ynamide ReductionDeuterated TriethylsilaneHighly regioselective (α or β). nih.govrsc.org
OrganophotocatalysisD₂ORegioselective α-deuteration of primary amines. nih.gov
Ruthenium CatalysisD₂OSite-selective α-deuteration of amines and amino acids. acs.org
SmI₂-mediated ReductionD₂OChemoselective reduction of thioamides to α,α-dideuterio amines. acs.org

Precursor Design and Derivatization for Deuterated Analogs

The efficient synthesis of deuterated compounds like Trimethyl-d6-amine relies heavily on the strategic design and availability of suitable deuterated precursors. The synthesis can be approached by building the molecule from smaller deuterated fragments or by deuterating a pre-existing non-deuterated scaffold.

A practical synthetic route to deuterated methylamine and dimethylamine, which are key precursors for more complex deuterated amines, starts from Boc-benzylamine. researchgate.net This method uses a deuterated methylation reagent at low temperatures, providing the target deuterated primary and secondary amines in good yields after a simple deprotection step. These deuterated building blocks can then be used in subsequent reactions to synthesize a variety of deuterated products. For example, Dimethyl-d6-amine hydrochloride could be N-methylated to produce Trimethyl-d9-amine, or used in other functionalization reactions.

Another approach involves the reduction of amides. For instance, deuterated n-octylamine has been synthesized by the reduction of a deuterated amide precursor. epj-conferences.org This strategy can be generalized for the synthesis of other deuterated amines by choosing the appropriate amide starting material. The use of powerful deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) in such reductions can lead to high levels of deuterium incorporation. epj-conferences.org

The synthesis of tris(trimethylsilyl)amine (B75434) from lithium nitride and trimethylchlorosilane provides an interesting example of precursor design for introducing nitrogen into a molecule, which can then be further functionalized. wikipedia.org While not directly a deuteration method, it highlights the importance of versatile precursors in complex synthesis.

Ultimately, the design of a synthetic route for a deuterated analog like Trimethyl-d6-amine involves a careful consideration of the availability of deuterated starting materials, the efficiency and selectivity of the deuteration reactions, and the ease of purification of the final product.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural verification of isotopically labeled compounds. For Trimethyl-d6-amine, a combination of Deuterium (B1214612) (²H) NMR and multi-dimensional techniques provides unambiguous confirmation of the isotopic placement.

Deuterium NMR (²H NMR) Applications in Structural Elucidation

Deuterium (²H) NMR spectroscopy is a direct and effective method for verifying the successful incorporation of deuterium into a molecular structure. magritek.comwikipedia.org Unlike ¹H NMR, which detects protons, ²H NMR specifically detects deuterium nuclei. For a compound like Trimethyl-d6-amine, which is highly enriched with deuterium, ²H NMR is an appealing analytical technique. sigmaaldrich.com

The key application of ²H NMR in the elucidation of Trimethyl-d6-amine is the confirmation of the specific isotopic labeling pattern, N(CH₃)(CD₃)₂. A ²H NMR spectrum of this compound would exhibit a single, strong resonance signal corresponding to the six equivalent deuterium atoms in the two -CD₃ groups. magritek.comsigmaaldrich.com The absence of other signals would confirm that deuteration has not occurred at the third methyl group. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for structural inference based on the electronic environment of the nuclei. magritek.comwikipedia.org

The utility of this technique is twofold:

Verification of Deuteration: The presence of a strong signal confirms that the deuteration process was successful. magritek.com

Isotopic Purity: The integration of the deuterium signal can be used quantitatively to determine the percentage of deuterium enrichment. sigmaaldrich.com

Conversely, in the ¹H NMR spectrum of the compound, the signal corresponding to the protons of the two deuterated methyl groups would be absent, while a singlet corresponding to the three protons of the non-deuterated -CH₃ group would be observed. This complementary information from both ¹H and ²H NMR provides definitive structural proof.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Isotopic Assignments

While one-dimensional NMR is powerful, multi-dimensional techniques provide unequivocal evidence of atomic connectivity and spatial relationships, which is crucial for confirming isotopic assignments in complex molecules. For Trimethyl-d6-amine, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

An HSQC experiment correlates nuclei of different types that are directly bonded to each other. A ²H-¹³C HSQC spectrum of N(CH₃)(CD₃)₂ would show a direct correlation between the deuterium signal and the ¹³C signal of the deuterated methyl carbons. No correlation would be observed between the deuterium signal and the carbon of the non-deuterated methyl group, confirming the specific location of the deuterium labels.

Table 1: Expected Multi-dimensional NMR Correlations for N(CH₃)(CD₃)₂
ExperimentCorrelated NucleiExpected CorrelationStructural Confirmation
²H-¹³C HSQCD and C (¹JCD)Signal correlating the ²H resonance of the -CD₃ groups with the ¹³C resonance of the -CD₃ carbons.Confirms which carbon atoms are directly bonded to deuterium.
¹H-¹³C HSQCH and C (¹JCH)Signal correlating the ¹H resonance of the -CH₃ group with the ¹³C resonance of the -CH₃ carbon.Confirms which carbon atom is protonated.
²H-¹³C HMBCD and C (²JCNC, ³JCNCH)Potential correlation between the deuterium nuclei and the carbon of the non-deuterated methyl group.Establishes the connectivity between the deuterated and non-deuterated parts of the molecule.

Investigation of Solvent and Temperature Effects on NMR Chemical Shifts in Deuterated Systems

The chemical shifts of nuclei are sensitive to their local electronic environment, which can be influenced by external factors such as the solvent and temperature. reddit.comnih.gov In deuterated systems, these effects can provide insight into intermolecular interactions.

Solvent Effects: The choice of solvent can significantly alter the chemical shift of the deuterium signal in Trimethyl-d6-amine. reddit.comresearchgate.net In non-polar, aprotic solvents (e.g., benzene-d₆), the chemical shift is primarily determined by the molecule's own electronic structure. However, in polar or hydrogen-bonding solvents (e.g., D₂O, methanol-d₄), intermolecular interactions become significant. The lone pair of electrons on the nitrogen atom of the amine can act as a hydrogen bond acceptor, leading to the formation of weak deuterium bonds with solvent molecules. These interactions alter the electron density around the -CD₃ groups, typically causing a downfield shift in the ²H NMR spectrum.

Temperature Effects: Variable-temperature NMR studies can reveal information about molecular dynamics and thermodynamics. nih.govnih.gov For Trimethyl-d6-amine, changing the temperature can affect the strength and dynamics of solvent-solute interactions. In systems where there is an equilibrium between different conformational states or aggregation states, temperature changes can shift this equilibrium, leading to observable changes in chemical shifts. nih.gov Often, a linear relationship is observed between chemical shift and temperature, and the slope of this line (the temperature coefficient) can be used to probe phenomena such as hydrogen bonding. nih.gov Strong isotope effects have been noted in other deuterated ammonium (B1175870) cations, where deuteration can shift equilibria and transition temperatures by a large margin, demonstrating the significant impact of isotopic substitution on the system's energetics. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies, providing a powerful tool for spectral assignment and structural analysis. aps.org

Analysis of Isotopic Shifts and Normal Mode Assignments

The frequency of a molecular vibration is dependent on the masses of the atoms involved. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the system. Since deuterium is approximately twice as massive as hydrogen, substituting H with D in a bond (e.g., C-H to C-D) significantly increases the reduced mass, resulting in a decrease in the vibrational frequency.

This "isotopic shift" is a key feature in the vibrational spectrum of Trimethyl-d6-amine. The most significant shifts are observed for modes that involve substantial movement of the hydrogen/deuterium atoms.

C-D Stretching: The C-H stretching vibrations in a typical methyl group occur in the range of 2800–3000 cm⁻¹. In the deuterated -CD₃ groups of Trimethyl-d6-amine, the corresponding C-D stretching modes are expected to shift to a much lower frequency, typically around 2100–2250 cm⁻¹.

Bending and Rocking Modes: Similarly, the bending (scissoring, wagging, twisting) and rocking modes of the methyl groups are also sensitive to isotopic substitution. For instance, studies on related N-methyl compounds have identified CH₃ rocking modes that are shifted to lower wavenumbers upon deuteration. rsc.org

By comparing the IR and Raman spectra of Trimethyl-d6-amine with its non-deuterated analogue, Trimethylamine (B31210), one can confidently assign the vibrational modes. The bands that exhibit a significant shift to lower frequencies can be assigned to the vibrations of the -CD₃ groups, while those that remain relatively unchanged are associated with the -CH₃ group or the C-N skeletal framework.

Table 2: Comparison of Approximate Vibrational Frequencies (cm⁻¹) for Trimethylamine and Trimethyl-d6-amine
Vibrational Mode(CH₃)₃N (Approx. Frequency)N(CH₃)(CD₃)₂ (Approx. Frequency)Isotopic Effect
C-H Stretch~2970, 2880, 2790~2970, 2880, 2790 (from CH₃ group)-
C-D StretchN/A~2250, 2100Large shift to lower frequency
CH₃ Bending~1470~1470 (from CH₃ group)-
CD₃ BendingN/A~1050Large shift to lower frequency
C-N Stretch~1180, 895Frequencies will shift slightly due to couplingMinor shift

Correlation between Vibrational Spectra and Structural Deformation in Cationic Species

When Trimethyl-d6-amine is protonated or deuterated, it forms the corresponding ammonium cation, [N(CH₃)(CD₃)₂H]⁺ or [N(CH₃)(CD₃)₂D]⁺. This process involves a significant change in the geometry around the nitrogen atom, from trigonal pyramidal in the neutral amine to tetrahedral in the cation. This structural deformation, along with changes in bond strengths, is reflected in the vibrational spectrum.

Vibrational spectroscopy is highly sensitive to such structural changes. The formation of the N⁺-H or N⁺-D bond introduces new vibrational modes. Furthermore, the change in geometry and the positive charge on the nitrogen atom alter the frequencies of the methyl group vibrations.

Research on the methiodide salts of similar deuterated aminophenols has been particularly insightful. rsc.org It was demonstrated that strong absorptions observed near 950 cm⁻¹ in compounds containing the -N⁺(CH₃)₃ group, which were previously assigned to C-N stretching modes, are in fact due to CH₃ rocking modes. rsc.org This reassignment was facilitated by analyzing the isotopic shifts in the corresponding -N⁺(CD₃)₃ derivatives. This finding is directly relevant to the analysis of the Trimethyl-d6-ammonium cation, indicating that the methyl rocking modes are prominent and highly sensitive to the cationic environment. The vibrational frequencies of these modes can serve as a diagnostic tool for confirming cation formation and probing the local structure.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Mechanistic Studies

High-resolution mass spectrometry (HRMS) serves as a powerful analytical tool for the detailed characterization of isotopically labeled compounds such as trimethyl-d6-amine. Its ability to provide highly accurate mass measurements allows for the precise determination of isotopic purity and offers deep insights into the fragmentation behaviors and potential rearrangements of deuterated molecules.

Isotopic Purity Determination and Isotope Ratio Analysis

The isotopic purity of trimethyl-d6-amine is a critical parameter, particularly when it is used as an internal standard in quantitative mass spectrometry-based assays. HRMS is an effective technique for assessing isotopic enrichment by distinguishing between different isotopologues (molecules that differ only in their isotopic composition). nih.govrsc.org

In the analysis of trimethyl-d6-amine, HRMS can resolve the molecular ions of the fully deuterated species from those containing fewer deuterium atoms. The high mass accuracy of HRMS allows for the clear separation of these closely spaced isotopic peaks. rsc.org The relative intensities of these isotopologue peaks in the mass spectrum are used to calculate the isotopic purity.

For trimethyl-d6-amine, the theoretical mass of the monoisotopic molecular ion, [C₃H₃D₆N]⁺, can be precisely calculated. By comparing this with the experimentally observed mass and the masses of other isotopologues (e.g., those with five or four deuterium atoms), the isotopic distribution can be determined. The percentage of isotopic purity is then calculated based on the relative abundance of the desired deuterated compound. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from an HRMS analysis for determining the isotopic purity of a trimethyl-d6-amine sample.

IsotopologueTheoretical m/zObserved m/zRelative Abundance (%)
C₃H₃D₆N65.105865.105698.5
C₃H₄D₅N64.099564.09931.2
C₃H₅D₄N63.093263.09310.3

Fragmentation Pathways and Isotopic Scrambling in Deuterated Trimethylamine

The study of fragmentation pathways in deuterated trimethylamine using HRMS provides valuable information about the stability of the molecule and the mechanisms of its dissociation. The fragmentation of the non-deuterated trimethylamine radical cation, [(CH₃)₃N]⁺, primarily proceeds through the loss of a hydrogen atom to form the most abundant fragment ion at m/z 58, [C₃H₈N]⁺. docbrown.info

For trimethyl-d6-amine, analogous fragmentation would be expected. The primary fragmentation pathway would involve the loss of a deuterium atom, leading to a prominent ion. The high-resolution capabilities of the mass spectrometer would allow for the precise mass determination of this fragment, confirming its elemental composition.

The table below outlines the expected major fragments for both trimethylamine and trimethyl-d6-amine, assuming no isotopic scrambling.

Parent CompoundParent Ion (M⁺)Theoretical m/z of M⁺Primary Fragment IonTheoretical m/z of FragmentNeutral Loss
Trimethylamine[C₃H₉N]⁺59.0735[C₃H₈N]⁺58.0657H
Trimethyl-d6-amine[C₃H₃D₆N]⁺65.1058[C₃H₃D₅N]⁺63.0932D

Further research using techniques like tandem mass spectrometry (MS/MS) on trimethyl-d6-amine would be beneficial to definitively map its fragmentation pathways and to investigate the extent, if any, of isotopic scrambling. rsc.org

Mechanistic Organic and Inorganic Chemistry Studies

Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to understand reaction mechanisms. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a light isotope (like hydrogen) to the rate constant of the same reaction with a heavy isotope (like deuterium). wikipedia.org The magnitude of the KIE can provide crucial information about bond-breaking and bond-forming events in the rate-determining step of a reaction. princeton.eduyoutube.com

When a bond to a deuterium (B1214612) atom is broken in the rate-determining step, a primary deuterium kinetic isotope effect (DKIE) is observed. slideshare.net These effects are typically significant, with kH/kD values often ranging from 2 to 7. libretexts.org This is because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, resulting in a higher activation energy for bond cleavage. princeton.edu

Secondary deuterium kinetic isotope effects (SKIEs) occur when the deuterium substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orgslideshare.net These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org For instance, SKIEs can reveal changes in hybridization at a carbon center during a reaction. wikipedia.org

The presence or absence of a significant DKIE is a strong indicator of whether C-H bond cleavage is part of the rate-determining step. wikipedia.orgcrunchchemistry.co.uksavemyexams.comyoutube.com A substantial primary DKIE suggests that the C-H bond is being broken in the slowest step of the reaction. youtube.com Conversely, the absence of a KIE often implies that C-H bond breaking occurs in a fast step before or after the rate-determining step. wikipedia.org

The magnitude of the KIE can also offer insights into the geometry of the transition state. princeton.edu A linear transition state where the hydrogen is being transferred between two atoms generally leads to a larger KIE compared to a bent transition state. princeton.edu Computational modeling, in conjunction with experimental KIE data, can provide detailed pictures of transition state structures. researchgate.net For example, in cytochrome P450-catalyzed reactions, KIEs have been instrumental in understanding the mechanism of C-H bond activation. nih.gov While some P450 reactions like amine N-dealkylation show low KIEs, others exhibit significant effects, indicating that C-H bond breaking is at least partially rate-limiting. nih.gov

Electron Transfer and Radical Chemistry of Deuterated Amines

Deuterated amines, including trimethyl-d6-amine, are also employed in studies of electron transfer and radical chemistry. The substitution of hydrogen with deuterium can influence the stability and reactivity of radical intermediates.

Amine radical cations are key intermediates in many chemical and biological processes. beilstein-journals.orgnih.gov They can be generated through one-electron oxidation of the corresponding amine. beilstein-journals.orgbeilstein-journals.org The reactivity of these radical cations is a subject of intense study, with deprotonation being a major pathway. princeton.edu The acidity of the C-H bonds alpha to the nitrogen is significantly increased upon formation of the radical cation, facilitating deprotonation to form an α-amino radical. nih.gov The use of deuterated amines allows researchers to probe the kinetics and mechanism of this deprotonation step.

Visible light photoredox catalysis has emerged as a powerful method for generating amine radical cations under mild conditions. beilstein-journals.orgbeilstein-journals.org In these systems, the amine acts as an electron donor to a photoexcited catalyst. beilstein-journals.org The resulting amine radical cation can then undergo various transformations, including C-C and C-N bond formation. beilstein-journals.org

Proton transfer is a fundamental process in chemistry and biology. arxiv.org Studying the dynamics of proton transfer in deuterated amine systems can provide insights into the role of quantum mechanical tunneling. acs.org The replacement of a proton with a deuteron (B1233211) significantly alters the mass of the transferring particle, which can have a profound effect on the reaction rate if tunneling is involved.

For example, in enzymatic reactions, the temperature dependence of the KIE can indicate the contribution of tunneling. acs.org A temperature-independent KIE is often considered a hallmark of significant tunneling. acs.org Studies on deuterated systems can help to model the vibrational modes that promote hydrogen transfer. acs.org

Catalytic Reactions Involving Deuterated Amines

Deuterated amines can participate in and be produced by various catalytic reactions. These reactions are important for the synthesis of isotopically labeled compounds for use in mechanistic studies and as internal standards in analytical chemistry.

Several catalytic methods have been developed for the deuteration of amines. For instance, an organophotocatalytic method allows for the α-deuteration of primary amines using D₂O as the deuterium source under mild conditions. rsc.orgnih.gov Another approach utilizes a platinum-on-carbon catalyst for the perdeuteration of alkyl amines and amides. osti.gov Catalytic methods have also been developed for the selective deuteration of specific C-H bonds in complex molecules, such as drug compounds. acs.org

Conversely, deuterated catalysts, including deuterated amines, have been shown to exhibit altered reactivity compared to their non-deuterated counterparts in certain phase-transfer catalysis reactions. researchgate.net This highlights the subtle but significant role that isotopic substitution can play in catalysis.

Role of Isotopic Labeling in Understanding N-Methylation Mechanisms

N-methylation is a fundamental chemical transformation that introduces a methyl group onto a nitrogen atom, a common structural motif in pharmaceuticals, agrochemicals, and biologically active molecules. researchgate.net Understanding the precise mechanism of N-methylation is critical for optimizing reaction conditions, improving catalyst efficiency, and designing novel synthetic routes. Isotopic labeling with deuterium, as in Trimethyl-d6-amine, is a cornerstone of these mechanistic investigations.

The primary way isotopic labeling provides mechanistic information is through the study of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H). uit.no

Table 1: Types of Kinetic Isotope Effects and Their Mechanistic Implications

Type of KIE Description Typical Value (kH/kD) Mechanistic Insight
Primary KIE The isotope is directly involved in bond breaking or formation in the rate-determining step of the reaction.> 2Indicates that the C-H (or N-H, O-H, etc.) bond is being broken in the rate-limiting step. The magnitude of the KIE can provide information about the symmetry of the transition state.
Secondary KIE The isotope is not directly involved in bond breaking or formation but is located at or near the reaction center.0.7 - 1.5Provides information about changes in hybridization or the steric environment at the reaction center during the rate-determining step. An inverse KIE (<1) often suggests a change from sp² to sp³ hybridization, while a normal KIE (>1) can indicate the opposite.

In the context of N-methylation, utilizing a deuterated methyl source allows researchers to pinpoint the rate-determining step. For instance, if a reaction involving the transfer of a deuterated methyl group shows a significant primary KIE, it strongly suggests that the C-H bond cleavage of the methyl group is integral to the slowest step of the reaction. Conversely, the absence of a KIE might imply that the methyl group transfer occurs in a fast step after the rate-limiting step, or that C-H bond cleavage is not involved in the transition state.

Isotopic Probing of Catalytic Cycles and Intermediate Formation

Isotopic labeling is particularly powerful for elucidating the intricate steps of catalytic cycles, which often involve transient intermediates that are difficult to observe directly. By introducing a deuterated reactant like Trimethyl-d6-amine or synthesizing a deuterated product from a deuterated precursor, chemists can trace the path of the deuterium atoms through the reaction sequence.

A pertinent example is the Ru(II)-catalyzed N-methylation of amines using methanol (B129727) as the C1 source. nih.gov While this study uses deuterated methanol (CD₃OD) to form a deuterated N-methyl product rather than starting with deuterated trimethylamine (B31210), the principles of isotopic probing are identical. Deuterium labeling experiments were conducted to understand the reaction mechanism, specifically whether it proceeds via a Ru-H intermediate (a "borrowing hydrogen" mechanism).

In these experiments, the reaction of an amine with CD₃OD in the presence of a ruthenium catalyst was monitored. The distribution of deuterium in the resulting N-methylated product and in any recovered starting materials or byproducts provides a detailed picture of the catalytic cycle. nih.gov

Table 2: Deuterium Labeling Experiments in Ru(II)-Catalyzed N-Methylation

Experiment Reactants Catalyst Key Observation Mechanistic Conclusion
N-methylation with deuterated methanol Aniline (B41778), CD₃OD(DPEPhos)RuCl₂PPh₃The product is N-(trideuteromethyl)aniline.The methyl group is transferred intact from methanol.
Control experiment with H₂O Aniline, CH₃OH, D₂O(DPEPhos)RuCl₂PPh₃No deuterium incorporation into the N-methyl product.The hydrogen atoms of the methyl group do not exchange with water, suggesting they are not abstracted as protons.
Reaction with a secondary amine N-methylaniline, CD₃OD(DPEPhos)RuCl₂PPh₃Formation of N-methyl-N-(trideuteromethyl)aniline.The catalyst is capable of methylating secondary amines.

The results from these isotopic labeling studies strongly supported a "borrowing hydrogen" mechanism. This pathway involves the initial dehydrogenation of methanol by the ruthenium catalyst to form a Ru-H species and formaldehyde (B43269). The formaldehyde then reacts with the amine to form an imine, which is subsequently reduced by the Ru-H species to generate the N-methylated product. The use of deuterated methanol was instrumental in confirming this multi-step catalytic cycle and ruling out alternative pathways. nih.gov Similar experimental designs using Trimethyl-d6-amine could be employed to study transmethylation reactions or demethylation processes, providing equally valuable mechanistic insights.

Environmental Chemistry and Atmospheric Science Research

Atmospheric Fate and Degradation Pathways of Amines

Trimethylamine (B31210) (TMA) is recognized for its significant role in atmospheric new particle formation (NPF), a process that contributes to the population of aerosols which can affect climate and air quality. copernicus.org Amines, being basic compounds, can neutralize atmospheric acids like sulfuric acid, thereby stabilizing molecular clusters and promoting their growth into larger particles. icm.edu.plmdpi.com Even at trace concentrations in the parts-per-trillion (ppt) range, amines such as dimethylamine (B145610) and trimethylamine can dramatically enhance NPF rates, often by several orders of magnitude compared to ammonia (B1221849), another common atmospheric base. nih.gov

The effectiveness of an amine in promoting NPF is linked to its basicity and its ability to form hydrogen bonds. scispace.comresearchgate.net While trimethylamine is a stronger base than dimethylamine, its capacity to form hydrogen bonds is more limited. scispace.com This affects the stability of the clusters it forms with sulfuric acid. For instance, the cluster of two sulfuric acid molecules and two dimethylamine molecules (A2D2) is significantly more stable than the corresponding trimethylamine cluster (A2T2). scispace.com

Theoretical studies and chamber experiments have shown that the initial steps of NPF involving amines and sulfuric acid are crucial. The formation of stable dimers, such as those containing one sulfuric acid molecule and one amine molecule, is a key bottleneck in the process. nih.govscispace.com The subsequent growth of these clusters depends on the concentrations of both the acid and the base. At a TMA concentration of 1 ppt, the collision of a cluster containing two sulfuric acid and two base molecules with a single sulfuric acid molecule is a dominant growth pathway. nih.gov However, at a higher TMA concentration of 10 ppt, collisions involving clusters containing one sulfuric acid and one TMA molecule become more significant for cluster growth. nih.gov

The conversion of amines to compounds like hydroperoxy amides through autoxidation may also have important implications for the growth of atmospheric secondary organic aerosols. nih.gov

The primary pathway for the degradation of amines in the atmosphere is through photo-oxidation, a process dominated by reactions with hydroxyl (OH) radicals. nilu.com This reaction typically involves the abstraction of a hydrogen atom from the amine. nilu.com The use of deuterated amines, such as Trimethyl-d6-amine, in laboratory studies helps to elucidate these reaction mechanisms by tracking the fate of the deuterium (B1214612) atoms. nih.gov

The photo-oxidation of trimethylamine leads to the formation of several major primary products, including N,N-dimethyl formamide (B127407), N-methyl methanimine, N-nitroso dimethylamine (NDMA), and N-nitro dimethylamine. nilu.com These products can have varying atmospheric lifetimes and subsequent reaction pathways. For example, amides like N,N-dimethyl formamide are expected to have atmospheric lifetimes on the order of a day, while imines are generally less stable. nilu.com

Theoretical studies on the atmospheric autoxidation of amines, including trimethylamine, have shown that this can be a significant atmospheric pathway. nih.gov This process leads to the formation of hydroperoxy amides, a class of nitrogen-containing compounds that were previously less recognized in atmospheric chemistry. nih.gov The initial hydrogen shift reactions in this process are rapid, indicating that autoxidation is a competitive pathway for amine degradation. nih.gov

The reaction of amines with other atmospheric oxidants, such as ozone, also contributes to their degradation, although the mechanisms can differ. nilu.com The use of isotopically labeled compounds like Trimethyl-d6-amine in these studies allows for a more detailed understanding of the bond-breaking and bond-forming processes that occur during atmospheric oxidation. nih.gov

The formation of stable clusters between sulfuric acid and amines is a thermodynamically driven process that is fundamental to new particle formation. Quantum chemical calculations are extensively used to determine the Gibbs free energy of formation (ΔG) for these clusters, which indicates their stability. nih.govcopernicus.org A more negative ΔG signifies a more stable cluster.

Studies have shown that amines are more effective than ammonia at stabilizing sulfuric acid clusters due to their higher basicity. mdpi.com The stability of the resulting acid-base clusters is a key factor in their potential to grow into larger particles. nih.gov For example, the interaction between amines and sulfuric acid often leads to the deprotonation of the acid and the formation of an ammonium (B1175870) salt within the cluster. mdpi.com

The specific structure of the amine plays a crucial role in the thermodynamics of cluster formation. While trimethylamine is a strong base, its steric hindrance and limited hydrogen bonding capability can affect the stability of larger clusters compared to less substituted amines like dimethylamine. scispace.com

Computational models like the Atmospheric Cluster Dynamics Code (ACDC) use these thermodynamic data to simulate the kinetics of cluster formation and growth under various atmospheric conditions. nih.govcopernicus.org These models have shown that even small concentrations of amines can significantly enhance the formation rate of particles. nih.gov Synergistic effects have also been observed in mixed systems containing sulfuric acid, amines, and ammonia, where ammonia can act as a bridging molecule in sulfuric acid-dimethylamine clusters, further enhancing their stability.

Cluster Composition Relative Stability/Formation Potential Key Factors
Sulfuric Acid - AmmoniaLower stability compared to amine clustersLower basicity of ammonia mdpi.com
Sulfuric Acid - DimethylamineHigh stability, enhances NPF rates significantlyStrong base, capable of forming multiple hydrogen bonds nih.govscispace.com
Sulfuric Acid - TrimethylamineHigh stability for initial clusters, but less stable in larger clusters compared to DMAHigher basicity than DMA, but sterically hindered for hydrogen bonding scispace.com
Sulfuric Acid - Amine - AmmoniaSynergistic enhancement of cluster stabilityAmmonia can act as a bridging molecule researchgate.net

Stable Isotope Tracing in Environmental Transport and Transformation Studies

The use of stable isotopes, such as deuterium in Trimethyl-d6-amine, provides a powerful tool for tracing the movement and chemical changes of compounds in the environment. nih.gov This approach allows researchers to distinguish between different sources and follow the pathways of specific molecules through complex systems.

Isotopically labeled amines, or isotopologues, can be used as tracers to study the long-range transport and deposition of atmospheric pollutants. By releasing a known quantity of a labeled compound and monitoring its presence and concentration downwind, scientists can gain insights into atmospheric circulation patterns and deposition rates.

While specific studies on the atmospheric circulation of Trimethyl-d6-amine are not prevalent in the provided search results, the principles of stable isotope tracing are well-established. For example, deuterated analogs are used as internal standards in analytical methods to ensure accurate quantification of amines in environmental samples, which is a prerequisite for transport and fate modeling. acs.org The distinct mass of the deuterated compound allows it to be clearly identified and measured using techniques like mass spectrometry. mdpi.com This methodology can be extended to field studies to track the dispersion of amines from their sources.

Stable isotope analysis is a valuable technique for elucidating the biogeochemical cycles of elements and understanding the sources of various compounds. In the context of amines, isotopically labeled tracers can help to identify and quantify emissions from different sources, such as industrial activities, agriculture, and natural processes.

By introducing a labeled compound like Trimethyl-d6-amine into a controlled experimental system, researchers can trace its uptake, transformation, and release by biological and chemical processes. This can help to determine the rates of key reactions in the nitrogen cycle and to differentiate between biogenic and anthropogenic sources of amines in the atmosphere. For instance, isotope tracing has been instrumental in understanding how certain bacteria can fix atmospheric carbon dioxide into limestone, a process that involves enzymatic reactions that can be tracked with labeled carbon. earth.com A similar approach with deuterated amines could provide a clearer picture of their role in biogeochemical processes.

The use of deuterated standards in analytical chemistry is crucial for accurately measuring the concentrations of amines in various environmental matrices, which is essential for building accurate emission inventories. acs.org

Biochemical and Biological Research Applications Non Clinical

Enzyme Mechanism Studies with Deuterated Substrates

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a reaction center can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful probe for investigating the rate-determining steps of enzyme-catalyzed reactions.

Kinetic Isotope Effects in Trimethylamine (B31210) Dehydrogenase Activity

Trimethylamine dehydrogenase (TMDH), a flavoprotein enzyme, plays a crucial role in the metabolism of trimethylamine. Studies utilizing deuterated substrates, such as dimethyl-d6-amine, have been instrumental in unraveling the intricacies of its catalytic mechanism. nih.gov

The isotope effect on the maximal rate (Dkcat) is also pH-dependent, with a value of 2.6 ± 0.2 at high pH. nih.gov As the pH decreases, both D(kcat/Km) and Dkcat decrease, approaching unity at lower pH values. This suggests a change in the rate-determining step of the reaction at lower pH, where a step other than C-H bond cleavage becomes rate-limiting. nih.gov

Kinetic Isotope Effects in Trimethylamine Dehydrogenase with Dimethyl-d6-amine nih.gov
ParameterConditionIsotope Effect Value
D(kcat/Km)pH ≥ 9.08.6 ± 0.6
DkcatHigh pH2.6 ± 0.2
D(kcat/Km)Low pH~1
DkcatLow pH~1

Elucidation of Substrate Binding and Catalytic Cycle Intermediates

The use of deuterated substrates like trimethyl-d6-amine has also shed light on the form of the substrate that binds to the active site of TMDH and the nature of the catalytic intermediates. The pH dependence of the KIE provides crucial evidence. The fact that a significant KIE is observed at high pH supports the model where the neutral, unprotonated form of the amine is the species that productively binds to the enzyme. nih.govnih.gov

Furthermore, the decrease in the KIE at lower pH suggests an alternative pathway where the protonated substrate may bind and is then deprotonated by an active site residue before the oxidation step. nih.gov The use of deuterated substrates helps to dissect these complex pH-dependent kinetic profiles by altering the relative rates of the different steps in the reaction, thereby making it possible to identify and characterize intermediates in the catalytic cycle.

Metabolic Pathway Tracing in Non-Human Biological Systems

Isotopically labeled compounds are indispensable for tracing the flow of atoms through metabolic pathways. Deuterated analogs of trimethylamine precursors, such as choline (B1196258), are widely used in non-human biological systems to investigate various metabolic routes.

Investigation of Phospholipid Biosynthetic Pathways using Deuterated Choline Analogs

Deuterium-labeled choline, such as D9-choline, serves as a powerful tracer to investigate the biosynthesis of phospholipids (B1166683) like phosphatidylcholine (PC). In non-human in vitro and in vivo models, the incorporation of the deuterated label into various lipid species can be monitored over time using techniques like mass spectrometry. nih.govspringermedizin.de

When cells or organisms are supplied with deuterated choline, it is incorporated into the CDP-choline pathway, leading to the formation of deuterated phosphatidylcholine (D9-PC). nih.govspringermedizin.de The rate of appearance of D9-PC and its various molecular species provides insights into the dynamics of phospholipid synthesis and remodeling. For instance, studies have shown that after administration of a deuterated choline source, the label appears in different PC species, reflecting the ongoing process of fatty acid remodeling. nih.govspringermedizin.de

Appearance of Deuterated Phosphatidylcholine (D9-PC) from a Deuterated Choline Source in a Biological System nih.govspringermedizin.de
Time PointRelative Abundance of D9-PCObservations
Early Time PointsLowInitial uptake and incorporation into the pathway.
Intermediate Time PointsIncreasingActive synthesis of D9-PC.
Later Time PointsPlateau/DecreaseReflects turnover and metabolism of newly synthesized phospholipids.

Tracing Microbial Metabolism of Related Precursors (e.g., γ-butyrobetaine) to Trimethylamine

The gut microbiota plays a significant role in the production of trimethylamine (TMA) from dietary precursors. One such precursor is L-carnitine, which is metabolized by certain gut bacteria to TMA via an intermediate, γ-butyrobetaine (γBB). nih.gov The use of isotopically labeled precursors is crucial for tracing this microbial metabolic pathway.

By introducing deuterated L-carnitine or deuterated γ-butyrobetaine into a microbial culture or a gnotobiotic animal model, researchers can track the conversion to deuterated TMA. This allows for the identification of the specific microorganisms responsible for this transformation and the elucidation of the enzymatic steps involved. Such studies have confirmed that γBB is a key intermediate in the microbial production of TMA from L-carnitine. nih.gov

In vitro Studies of Deuterated Metabolite Flux and Transformation

In vitro systems, such as cell cultures and isolated enzyme preparations, are invaluable for studying metabolic flux and the transformation of metabolites in a controlled environment. The use of deuterated substrates like trimethyl-d6-amine or its precursors allows for precise quantification of metabolic rates and pathway activities. researchgate.netnih.govmdpi.com

For example, in vitro studies can monitor the conversion of deuterated choline to various downstream metabolites, including betaine, phosphocholine, and eventually TMA. nih.govspringermedizin.de By measuring the rate of appearance and disappearance of these deuterated species, researchers can construct detailed models of metabolic flux through different branches of choline metabolism. This approach is instrumental in understanding how various factors, such as the type of choline supplement, can influence the partitioning of choline between different metabolic fates. nih.govspringermedizin.de

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Trimethyl-d6-amine. These calculations can predict molecular geometries, vibrational frequencies, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and vibrational frequencies of molecules. For Trimethyl-d6-amine, DFT calculations would typically be performed using a functional like B3LYP and a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. physchemres.orgnih.govnih.gov

The optimized molecular geometry of Trimethyl-d6-amine is expected to be very similar to that of its non-deuterated counterpart, trimethylamine (B31210), with a pyramidal nitrogen atom at the center. The primary difference lies in the mass of the deuterium (B1214612) atoms, which significantly influences the vibrational frequencies. The substitution of hydrogen with deuterium in the two methyl groups leads to a noticeable decrease in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations in trimethylamine. This is due to the heavier mass of deuterium.

Table 1: Comparison of Calculated Vibrational Frequencies for Trimethylamine and Hypothetical Frequencies for Trimethyl-d6-amine (Dimethyl-d6)

Vibrational ModeTrimethylamine (Calculated, cm⁻¹)Trimethyl-d6-amine (Hypothetical, cm⁻¹)
Symmetric CH₃/CD₃ stretch~2980~2150
Asymmetric CH₃/CD₃ stretch~3050~2250
Symmetric CH₃/CD₃ deformation~1470~1050
Asymmetric CH₃/CD₃ deformation~1485~1070
C-N symmetric stretch~890~885
C-N asymmetric stretch~1100~1090

Note: The frequencies for Trimethyl-d6-amine are illustrative and based on the expected isotopic shift from the calculated values for trimethylamine.

Computational methods, particularly DFT, are instrumental in predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate NMR chemical shifts. nih.govnih.gov

For Trimethyl-d6-amine, the ¹H NMR spectrum would be simplified compared to trimethylamine, showing a signal for the remaining methyl group, while the signals for the two deuterated methyl groups would be absent. The ¹³C NMR spectrum would show shifts for the carbons bonded to deuterium due to the isotopic effect. The deuterium atoms would also introduce spin-spin coupling with the carbon atoms, leading to splitting of the carbon signals.

The IR spectrum of Trimethyl-d6-amine is predicted to show characteristic C-D stretching bands at lower wavenumbers (around 2100-2250 cm⁻¹) compared to the C-H stretching bands (around 2900-3000 cm⁻¹) of a non-deuterated methyl group. youtube.comyoutube.com This isotopic shift is a direct consequence of the heavier mass of deuterium and is a key feature used to identify deuterated compounds.

Molecular Dynamics and Reaction Pathway Modeling

Molecular dynamics (MD) simulations and reaction pathway modeling allow for the study of the dynamic behavior of molecules and the mechanisms of chemical reactions over time.

Isotopic substitution can have a significant effect on the rates of chemical reactions and equilibrium constants, known as the kinetic isotope effect (KIE). MD simulations can be employed to model these effects for reactions involving Trimethyl-d6-amine. The heavier mass of deuterium can lead to a lower zero-point energy for C-D bonds compared to C-H bonds, which in turn can result in a higher activation energy for reactions that involve the breaking of a C-D bond, thus slowing down the reaction rate. nih.gov

Computational modeling can quantify these effects by simulating the reaction pathways for both the deuterated and non-deuterated species and comparing the calculated rate constants. This is particularly relevant in understanding reaction mechanisms where a C-H bond cleavage is the rate-determining step.

Trimethylamine is known to participate in the formation of atmospheric aerosol particles by clustering with molecules like sulfuric acid. researchgate.netacs.orgnsf.govaip.org Computational models are crucial for understanding the initial steps of this process. By using quantum chemical methods, the structures and stabilities of small clusters containing trimethylamine can be determined. nih.gov

For Trimethyl-d6-amine, computational modeling could be used to investigate how deuteration affects the stability and formation kinetics of these atmospheric clusters. While the electronic interactions governing cluster formation are unlikely to be significantly altered by deuteration, the changes in vibrational frequencies could have a subtle impact on the cluster's free energy and therefore its stability and atmospheric lifetime. researchgate.netaip.org

Advanced Computational Methodologies for Deuterated Systems (e.g., QM/MM)

For large molecular systems, such as an enzyme active site or a solvated molecule, fully quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable alternative. nih.govyoutube.comacs.orgacs.org

In a QM/MM simulation of a system containing Trimethyl-d6-amine, the deuterated amine and its immediate interacting partners would be treated with a high-level QM method to accurately describe the electronic effects and bond breaking/formation. The rest of the system, such as the solvent or protein matrix, would be treated with a classical MM force field, which is computationally less expensive. nih.govyoutube.com

This approach would be particularly useful for studying enzymatic reactions involving Trimethyl-d6-amine or its behavior in a complex biological environment. The QM/MM framework allows for the accurate modeling of isotopic effects within the reactive center while still accounting for the influence of the surrounding environment. youtube.comacs.org

Future Directions and Emerging Research Avenues

Integration of Multi-omics with Isotopic Tracing for Systems Biology Research

The integration of stable isotope tracing with multi-omics (genomics, proteomics, transcriptomics, metabolomics) presents a powerful approach for a holistic understanding of biological systems. Trimethyl-d6-amine can serve as a crucial tracer in metabolomics studies to delineate complex metabolic networks.

In the realm of systems biology, data from stable isotope-labeled metabolomics studies are increasingly incorporated into computational flux models. nih.gov This allows for the reconstruction and validation of both stoichiometric and dynamic models of metabolism. nih.gov By tracing the path of the deuterated methyl groups of trimethyl-d6-amine through various biochemical reactions, researchers can map metabolic pathways and quantify the flux of metabolites. This approach helps to close gaps in our knowledge of pathway connectivity by informing the discovery of new metabolites and their fluxes. nih.gov

Furthermore, the metabolic networks identified using isotopic tracers like trimethyl-d6-amine can serve as a framework for integrating and interpreting multiple post-genomics datasets, including transcriptomics and proteomics profiles. nih.gov This multi-layered view enables a more comprehensive understanding of how genetic and environmental perturbations affect cellular function at a systemic level. The use of isotopologous variants of metabolites is fundamental to advancing metabolite identification, quantification, and pathway discovery. nih.gov

Development of Novel and Sustainable Deuteration Methodologies

The growing importance of deuterated compounds in fields like medicinal chemistry has spurred the development of more efficient, selective, and sustainable methods for their synthesis. rsc.org While traditional methods for creating deuterated amines often suffer from a lack of generality and selectivity, newer strategies are overcoming these limitations. rsc.orgnih.gov

Recent advancements focus on metal-free approaches and the use of readily available deuterium (B1214612) sources like heavy water (D₂O). For instance, a general and versatile synthesis of selectively deuterated amines has been developed using a simple treatment of ynamides with triflic acid and a deuterated silane, proceeding through a domino keteniminium/iminium activation. rsc.orgnih.gov Another innovative strategy is the tandem H/D exchange-single electron transfer (SET) reductive deuteration, which uses D₂O and samarium(II) iodide (SmI₂) to produce α,β-deuterated amines from nitriles. sci-hub.se

Sustainability is also a key driver in this field. The use of earth-abundant metal catalysts, such as manganese, has enabled the affordable and sustainable synthesis of deuterated N-methyl and N-ethyl amines directly from nitroarenes. nih.gov These novel methods offer significant advantages over older techniques, providing higher yields, greater functional group tolerance, and simpler purification processes, thereby facilitating the broader application of deuterated amines like trimethyl-d6-amine. researchgate.net

Interactive Table: Comparison of Modern Deuteration Methodologies for Amines

Methodology Deuterium Source Key Reagents/Catalysts Key Features Reference(s)
Domino Keteniminium/Iminium Activation Deuterated Triethylsilane Ynamides, Triflic Acid Metal-free, versatile, divergent, high deuterium incorporation. rsc.orgnih.gov
Tandem H/D Exchange-SET Reductive Deuteration D₂O Nitriles, SmI₂, Et₃N High pot- and reagent-economy for α,β-deuterated amines. sci-hub.se
Reductive Deuteration of Thioamides D₂O Thioamides, SmI₂ Highly chemoselective, produces α,α-dideuterio amines, mild conditions. acs.org
Reductive Deuteration of Oximes D₂O Ketoximes/Aldoximes, SmI₂ Synthesis of α-deuterated primary amines with >95% deuterium incorporation. acs.org
Catalytic Transfer Hydrogenation Deuterated Methanol (B129727) (CD₃OD) Nitroarenes, Manganese catalyst Sustainable, affordable, highly selective for N-CD₃ aniline (B41778) derivatives. nih.gov
Base-Promoted H/D Exchange DMSO-d6 KOt-Bu Convenient for arylmethyl amines and nitrogen heterocycles. researchgate.net

Advanced Spectroscopic Techniques for In Situ and Real-Time Deuterated Compound Analysis

The ability to analyze deuterated compounds directly within a biological system (in situ) and in real-time is critical for understanding dynamic processes. Advanced spectroscopic techniques are making this possible, overcoming the limitations of traditional offline methods that require sample collection and processing. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy has been adapted for in situ measurements, allowing for the direct and continuous analysis of deuterium content in samples like water, which can delineate ongoing geochemical or biological processes. researchgate.netrsc.org This reduces errors associated with sample handling and off-site analysis. researchgate.netrsc.org

Raman Spectroscopy , particularly when combined with deuterium labeling, is a powerful tool for in situ quantitative metabolic imaging. nih.gov Deuterium possesses a unique Raman signal in the "cell-silent region" of the spectrum (1900–2400 cm⁻¹), which is free from interference from endogenous molecules. nih.gov This allows for the precise tracking and quantification of deuterated molecules like fatty acids or sugars as they are metabolized within living cells and tissues. nih.gov

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) remain central to the analysis of complex mixtures containing deuterated compounds. numberanalytics.com For real-time monitoring of volatile compounds, Proton Transfer Reaction Mass Spectrometry (PTR-MS) offers high sensitivity (pptv level) and rapid response times, enabling the tracking of dynamic changes in concentrations. mdpi.com Furthermore, Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that provides unambiguous structural analysis, capable of distinguishing between deuterated isotopomers that may be indistinguishable by mass spectrometry alone. brightspec.com

Interactive Table: Spectroscopic Techniques for Deuterated Compound Analysis

Technique Key Advantage(s) Application Area Reference(s)
FTIR Spectroscopy In situ, real-time measurements, simple operation. Monitoring isotopic ratios in liquid samples. researchgate.netrsc.org
Raman Spectroscopy In situ imaging, non-invasive, quantitative analysis in living cells. Metabolic imaging of deuterium-labeled lipids, sugars. nih.gov
NMR Spectroscopy (¹³C) Site-specific quantification of deuterium incorporation. Analysis of randomly or non-specifically deuterated molecules. nih.gov
GC-MS / LC-MS High selectivity and resolution for complex mixtures. Separation and quantification of deuterated metabolites. mdpi.comnumberanalytics.com
PTR-MS Real-time online monitoring, high sensitivity. Dynamic tracking of volatile deuterated compounds. mdpi.com
MRR Spectroscopy Unambiguous structural analysis, distinguishes isotopomers. Precise, site-specific deuteration analysis. brightspec.com

Expanding Computational Models for Complex Deuterated Systems and their Interactions

Computational chemistry is becoming an indispensable partner to experimental studies of deuterated compounds. Expanding computational models allows for the prediction and interpretation of experimental data, providing deeper insights into the structure and behavior of these molecules. coe.eduresearchgate.net

Software packages like GAMESS (General Atomic and Molecular Electronic Structure System) are used to generate theoretical IR spectra of isotopically labeled compounds. acs.org This allows researchers and students to predict how deuterium substitution will alter a molecule's vibrational frequencies and to correlate these predictions with experimental data. coe.eduacs.org Such models help visualize the specific vibrational modes affected by isotopic labeling, bridging the gap between abstract theory and practical spectral interpretation. coe.eduacs.org

In systems biology, computational models are essential for making sense of the complex data generated by isotopic tracing experiments. nih.gov Visualization tools like CumoVis are being developed to help researchers explore the structure of isotope labeling networks in three dimensions. nih.gov These tools facilitate the understanding of metabolite flow and the design of more effective isotope labeling experiments for metabolic flux analysis. nih.gov As computational power grows and algorithms improve, these models will become increasingly sophisticated, enabling the simulation of complex deuterated systems and their dynamic interactions within a biological environment.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Trimethyl-D6-amine with high isotopic purity?

  • Methodology : Use catalytic deuteration of dimethylamine precursors (e.g., dimethylamine hydrochloride) with deuterium oxide (D₂O) under controlled pH and temperature conditions. Monitor deuteration efficiency via NMR or mass spectrometry (MS) to ensure ≥98% isotopic enrichment .
  • Key Parameters : Reaction time (24–48 hrs), solvent selection (ethanol or THF), and catalyst choice (e.g., PtO₂ or Pd/C).

Q. How can researchers validate the structural integrity of Trimethyl-D6-amine in synthesized batches?

  • Analytical Techniques :

  • ¹H/²H NMR : Confirm absence of residual protonated methyl groups (δ ~2.1 ppm for CH₃ vs. absence in deuterated analogs) .
  • High-Resolution MS : Verify molecular ion peaks at m/z 51.12 (C₂D₆H₇N⁺) with isotopic distribution matching theoretical values .
    • Cross-Validation : Compare with commercial standards (e.g., Cambridge Isotope Laboratories) to resolve ambiguities .

Q. What are the best practices for ensuring sample purity in kinetic studies involving Trimethyl-D6-amine?

  • Chromatographic Methods : Use HPLC with reverse-phase C18 columns and UV detection (λ = 210 nm) to separate impurities.
  • Storage : Maintain anhydrous conditions at –20°C to prevent degradation or isotopic exchange with ambient moisture .

Advanced Research Questions

Q. How does deuteration in Trimethyl-D6-amine alter reaction kinetics compared to its non-deuterated analog?

  • Experimental Design : Conduct parallel reactions (e.g., alkylation or acylation) using both deuterated and non-deuterated amines. Measure rate constants via stopped-flow spectroscopy or GC-MS.
  • Data Analysis : Calculate kinetic isotope effects (KIE) to quantify differences in activation energy due to C-D vs. C-H bond strengths .

Q. What metabolic pathways are affected by Trimethyl-D6-amine in in vitro models, and how can this inform drug development?

  • Approach : Use hepatic microsomal assays with LC-MS/MS to track deuterated metabolites. Compare metabolic stability (t₁/₂) with non-deuterated controls.
  • Case Study : In cytochrome P450 studies, Trimethyl-D6-amine showed reduced oxidative metabolism due to deuterium’s isotope effect, enhancing bioavailability .

Q. How can Trimethyl-D6-amine be used to resolve contradictory data in environmental pollutant analysis?

  • Application : Deploy as an internal standard in LC-MS/MS for quantifying pesticides (e.g., Diuron-d6) to correct matrix effects and ionization variability .
  • Validation : Perform spike-recovery experiments in soil/water matrices to validate accuracy (target: 90–110% recovery) .

Q. What computational models are suitable for predicting the isotopic behavior of Trimethyl-D6-amine in reaction mechanisms?

  • Tools : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) to model transition states and isotopic substituent effects .
  • Outputs : Compare theoretical vs. experimental KIEs to refine mechanistic hypotheses.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported solubility or stability data for Trimethyl-D6-amine?

  • Root Cause Analysis : Investigate solvent purity, temperature gradients, or isotopic exchange during measurement.
  • Resolution : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere) and publish raw data for peer validation .

Q. What strategies improve reproducibility in deuteration efficiency across labs?

  • Standardization : Adopt SOPs for catalyst activation, reaction quenching, and deuteration validation (e.g., consensus NMR protocols) .
  • Collaborative Studies : Cross-lab round-robin testing with shared reference materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.